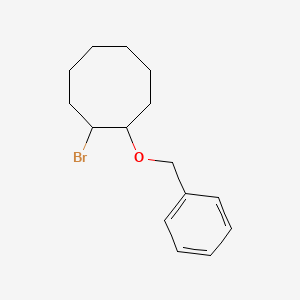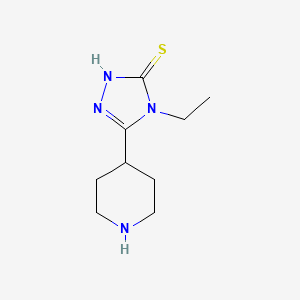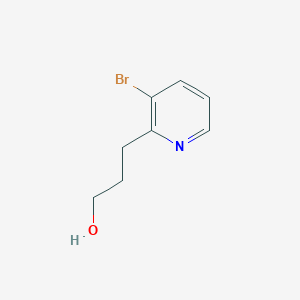![molecular formula C12H14N2S B13073012 2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13073012.png)
2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Vorbereitungsmethoden
The synthesis of 2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl aniline with 2-bromo-1-(1,3-thiazol-2-yl)ethanone under basic conditions. The reaction is typically carried out in an organic solvent such as ethanol or methanol, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to increase yield and efficiency .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It is used in the production of dyes, biocides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a biological response. The thiazole ring in the compound is known to interact with various biological targets, including proteins and nucleic acids, which can result in the modulation of biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycine: An antineoplastic drug that includes a thiazole component.
Eigenschaften
Molekularformel |
C12H14N2S |
|---|---|
Molekulargewicht |
218.32 g/mol |
IUPAC-Name |
2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline |
InChI |
InChI=1S/C12H14N2S/c1-9-5-3-4-6-11(9)14-10(2)12-13-7-8-15-12/h3-8,10,14H,1-2H3 |
InChI-Schlüssel |
XJIVOSRIXZEQKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC(C)C2=NC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


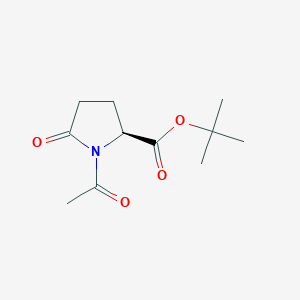
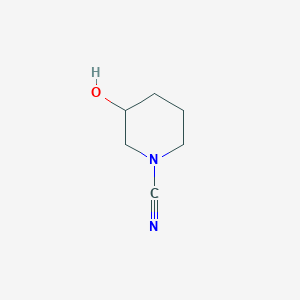
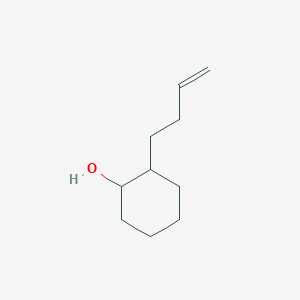

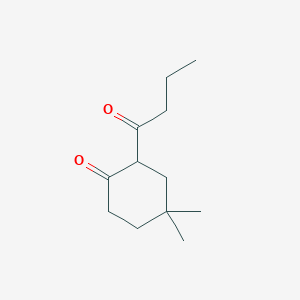
![1-{Bicyclo[2.2.2]octan-2-yl}-3-(dimethylamino)prop-2-en-1-one](/img/structure/B13072967.png)
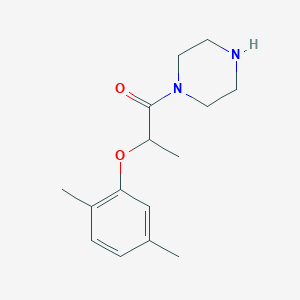
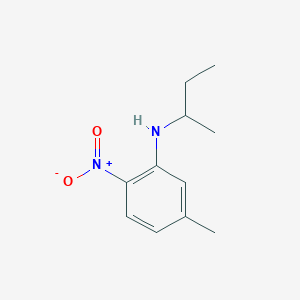


![6-[(But-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13072995.png)
